molecular formula C11H14F3N5 B11729321 1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine

1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine

Cat. No.: B11729321
M. Wt: 273.26 g/mol
InChI Key: RBHMVBQJQGSRPZ-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine is a compound with a complex structure that includes two pyrazole rings, each substituted with methyl groups and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine typically involves the formation of pyrazole rings through cyclization reactions. One common method is the [3+2] cycloaddition of hydrazines with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the trifluoromethyl and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine is unique due to its dual pyrazole rings and the presence of both methyl and trifluoromethyl groups.

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

2,5-dimethyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine

InChI

InChI=1S/C11H14F3N5/c1-7-4-10(19(3)16-7)15-6-8-5-9(11(12,13)14)17-18(8)2/h4-5,15H,6H2,1-3H3

InChI Key

RBHMVBQJQGSRPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC(=NN2C)C(F)(F)F)C

Origin of Product

United States

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